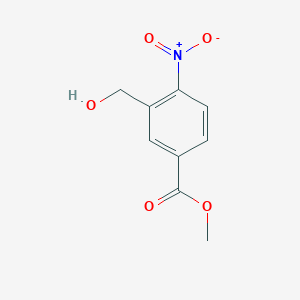

Methyl 3-(hydroxymethyl)-4-nitrobenzoate

Description

Contextualization within Nitroaromatic and Benzoate (B1203000) Chemistry

Methyl 3-(hydroxymethyl)-4-nitrobenzoate belongs to two prominent classes of organic compounds: nitroaromatics and benzoates. Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are known for their distinct electronic properties. The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This property is fundamental to the utility of nitroaromatics as precursors in the synthesis of a wide array of functionalized molecules, including amines, which are key components in many pharmaceuticals and dyes.

Benzoates, as esters of benzoic acid, are widely recognized as important intermediates in the chemical industry. They are utilized in the production of pigments, pharmaceuticals, and polymers. The ester functional group in this compound can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification, providing a handle for further molecular modifications.

The specific arrangement of the functional groups in this compound—a hydroxymethyl group ortho to the nitro group and meta to the methyl ester—creates a unique interplay of electronic and steric effects. This arrangement is crucial for its role as a building block in the synthesis of complex heterocyclic structures.

Significance in Advanced Organic Synthesis and Chemical Sciences

The true significance of this compound in advanced organic synthesis lies in its role as a versatile intermediate. The presence of three distinct functional groups—the nitro, hydroxymethyl, and methyl ester moieties—offers multiple sites for chemical reactions, allowing for the strategic construction of complex molecular architectures.

A particularly notable application of structurally related compounds is in the synthesis of isoindolinones, a class of heterocyclic compounds with a wide range of biological activities. For instance, derivatives of methyl 2-(halomethyl)-3-nitrobenzoate are key intermediates in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. The synthetic strategy often involves the reaction of the halomethyl group with an amine, followed by reductive cyclization of the nitro group to form the isoindolinone core. While not a direct application of this compound, this highlights the potential of the ortho-substituted nitrobenzoate framework in constructing pharmaceutically relevant scaffolds. The hydroxymethyl group in the title compound can be readily converted to a leaving group (such as a halide), rendering it a suitable precursor for similar synthetic transformations.

Furthermore, research into 3-methyl-4-nitrobenzoate derivatives has revealed their potential as antifungal agents. This suggests that the broader class of substituted nitrobenzoates, including this compound, may serve as a valuable scaffold for the development of new therapeutic agents. The diverse reactivity of the functional groups present in this molecule opens avenues for the creation of libraries of novel compounds for biological screening.

Below are tables summarizing the key properties and potential reactivity of this compound, based on available data for the compound and its structural analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| CAS Number | 201932-92-5 |

| Appearance | White to yellow solid |

| Purity | ≥98% |

| SMILES | O=C(OC)C1=CC=C(N+=O)C(CO)=C1 |

Data sourced from chemical supplier information.

Table 2: Spectroscopic Data of a Structurally Similar Compound (Methyl 3-hydroxy-4-nitrobenzoate)

| Spectroscopic Technique | Key Peaks/Shifts |

| ¹H NMR (500 MHz, CDCl₃) | δ = 3.96 (s, 3H), 7.61 (dd, J=8.8, 1.7 Hz, 1H), 7.83 (d, J=1.7 Hz, 1H), 8.17 (d, J=8.8 Hz, 1H), 10.50 (s, 1H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 53.08 (CH₃), 120.73 (CH), 121.80 (CH), 125.41 (CH), 135.90 (C), 138.10 (C), 154.79 (C), 164.97 (C=O) |

| Infrared (ATR) | ν = 3310, 3124, 3050, 2962, 2842, 1720, 1622, 1587, 1521, 1476, 1434, 1323, 1283, 1222, 1147, 1098, 1067, 967, 891, 843, 798, 780, 743, 666 cm⁻¹ |

| Mass Spectrometry (ESI) | m/z = 196 ([M-H]⁻) |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYJUGUGWPESHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Methyl 3 Hydroxymethyl 4 Nitrobenzoate and Analogous Structures

Esterification Approaches for Benzoate (B1203000) Derivatization

The formation of a methyl ester from a corresponding benzoic acid is a fundamental transformation in organic synthesis. Several reliable methods exist, each with distinct mechanisms and applications depending on the substrate's nature and the desired reaction conditions.

Acid-catalyzed esterification, commonly known as the Fischer esterification, is a classic and widely used method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.com The reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, TsOH). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed is removed as it is produced. truman.edu For substituted benzoic acids, including those with electron-donating or electron-withdrawing groups, this method is generally effective. ijstr.org

Table 1: Common Catalysts and Conditions for Fischer Esterification

| Catalyst | Typical Alcohol | Conditions | Reference |

| Sulfuric Acid (H₂SO₄) | Methanol (B129727) | Reflux, 1-2 hours | truman.edu |

| Toluene-p-sulfonic acid (TsOH) | Methanol | Varies by temperature | rsc.org |

| Modified Montmorillonite K10 | Various Alcohols | Solvent-free, reflux | ijstr.org |

| Brønsted Acidic Ionic Liquids | Various Alcohols | Microwave, solvent-free | researchgate.net |

While direct esterification of a carboxylic acid with an alcohol is typically acid-catalyzed, base-promoted methods are prevalent when starting from more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides. The Schotten-Baumann reaction, for example, involves the treatment of an acyl chloride with an alcohol in the presence of an aqueous base. researchgate.net

In this approach, the alcohol acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The base (e.g., pyridine (B92270) or aqueous NaOH) serves to neutralize the hydrogen chloride that is generated during the reaction, preventing it from protonating the alcohol and shutting down the reaction. This method is generally fast and efficient but requires the prior conversion of the carboxylic acid to a more reactive derivative. The kinetics of base-catalyzed hydrolysis of phenyl esters of substituted benzoic acids have been studied extensively, providing insight into the electronic effects of substituents on the reaction rate. researchgate.net

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, under mild, neutral conditions. organic-chemistry.orgwikipedia.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism is initiated by the reaction of PPh₃ with DEAD to form a phosphonium (B103445) salt. This species then activates the alcohol, forming an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate anion, acting as the nucleophile, then displaces the activated alcohol in a classic Sₙ2 reaction. missouri.edu A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereoselective synthesis. missouri.edunih.gov For the synthesis of methyl esters, methanol can be used as the alcohol component with a suitable carboxylic acid. The reaction is prized for its reliability and tolerance of a wide range of functional groups. nih.gov

Strategies for Aromatic Functional Group Introduction and Interconversion

The specific arrangement of the hydroxymethyl and nitro groups on the benzoate ring of the target molecule necessitates precise control over aromatic substitution and functional group transformations.

Electrophilic aromatic nitration is the standard method for introducing a nitro (–NO₂) group onto a benzene (B151609) ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

Substituents on the benzene ring direct the incoming electrophile to specific positions.

Activating groups (electron-donating groups) such as –OH, –OR, and alkyl groups direct incoming electrophiles to the ortho and para positions.

Deactivating groups (electron-withdrawing groups) like –NO₂, –CN, and –COOR (ester) direct incoming electrophiles to the meta position. rsc.org Halogens are an exception, being deactivating yet ortho, para-directing.

In synthesizing a molecule like Methyl 3-(hydroxymethyl)-4-nitrobenzoate, the directing effects of the ester and hydroxymethyl groups must be considered. The methyl ester (–COOCH₃) is a meta-director, while the hydroxymethyl group (–CH₂OH) is a weak ortho, para-director. Nitrating a precursor such as methyl 3-(hydroxymethyl)benzoate would therefore be complex, potentially leading to a mixture of products. A more controlled synthetic route often involves introducing the nitro group at a specific stage where the existing substituents direct it to the desired position. For instance, the nitration of methyl benzoate yields predominantly methyl 3-nitrobenzoate because the ester group directs the nitronium ion to the meta position. orgsyn.orgchegg.com

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -OH, -NH₂ | Activating | Ortho, Para |

| -OR, -NHCOR | Activating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

| -Halogens (F, Cl, Br, I) | Deactivating | Ortho, Para |

| -CHO, -COR | Deactivating | Meta |

| -COOR, -COOH | Deactivating | Meta |

| -CN, -SO₃H | Deactivating | Meta |

| -NO₂ | Deactivating | Meta |

The reduction of an aromatic nitro group to an amino group (–NH₂) is a fundamental transformation, often employed in the synthesis of anilines and their derivatives. A variety of reagents and conditions can achieve this conversion, with the choice often depending on the presence of other reducible functional groups in the molecule. acs.org

Catalytic Hydrogenation: This is one of the most common and cleanest methods for nitro group reduction. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com This method is highly efficient and often chemoselective, meaning it can reduce the nitro group without affecting other sensitive groups like esters, carbonyls, or benzyl (B1604629) ethers under controlled conditions. acs.org

Metal-Acid Reductions: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). chemistrystudent.com For example, the reduction of a nitroarene with tin and concentrated HCl is a well-established procedure. These reactions proceed via electron transfer from the metal to the nitro group. A basic workup is required to deprotonate the resulting ammonium (B1175870) salt and liberate the free amine. chemistrystudent.com

Other Reducing Agents: Other reagents can also be employed for this transformation. Tin(II) chloride (SnCl₂) in an acidic medium provides a milder alternative for reducing nitro groups, often showing good selectivity in the presence of other reducible functionalities. commonorganicchemistry.com Samarium(0) metal has also been used for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org The wide array of available methods allows for the selection of conditions that are compatible with the specific substrate.

Table 3: Comparison of Common Methods for Aromatic Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Disadvantages | Reference |

| H₂ / Pd-C | Methanol or Ethanol, room temp. | High yield, clean byproducts (H₂O) | Can reduce other groups (alkenes, alkynes) | acs.orgcommonorganicchemistry.com |

| Sn / conc. HCl | Reflux | Inexpensive, effective | Harsh acidic conditions, stoichiometric tin waste | chemistrystudent.com |

| Fe / NH₄Cl or AcOH | Reflux | Milder than Sn/HCl, good for sensitive molecules | Heterogeneous reaction | acs.org |

| SnCl₂ / HCl | Room temp. or gentle heat | Mild, good chemoselectivity | Stoichiometric tin waste | commonorganicchemistry.com |

| Zn / AcOH | Room temp. or gentle heat | Mild conditions | Stoichiometric zinc waste | commonorganicchemistry.com |

Introduction of Hydroxymethyl Moieties via Side-Chain Modifications

The introduction of a hydroxymethyl group onto a pre-existing aromatic ring system, such as in the synthesis of this compound from a methyl-substituted precursor, is a key transformation. This can be effectively achieved by the functionalization of a benzylic methyl group. The process typically involves two sequential steps: a regioselective halogenation of the side-chain methyl group, followed by a nucleophilic substitution reaction to yield the desired alcohol.

A well-established method for converting a benzylic methyl group into a hydroxymethyl group is through a free-radical halogenation, followed by hydrolysis of the resulting benzylic halide. This strategy is particularly effective because the benzylic position is activated towards radical formation due to resonance stabilization from the adjacent aromatic ring.

The synthesis commences with a suitable precursor, Methyl 3-methyl-4-nitrobenzoate. The first step involves a benzylic bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine (Br₂) radicals, which minimizes side reactions such as electrophilic aromatic substitution on the electron-deficient nitrobenzoate ring. chadsprep.com The reaction is typically initiated using light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄). chadsprep.com The mechanism proceeds via a free-radical chain reaction where a bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. chemistrysteps.com This radical then reacts with Br₂ to form the product, Methyl 3-(bromomethyl)-4-nitrobenzoate, and a new bromine radical to continue the chain. youtube.com

The second step is the hydrolysis of the benzylic bromide. The resulting Methyl 3-(bromomethyl)-4-nitrobenzoate is susceptible to nucleophilic substitution. By treating it with water or, more commonly, an aqueous solution of a mild base like sodium carbonate or sodium bicarbonate, the bromide is displaced by a hydroxide (B78521) ion in an Sₙ2 reaction. wikipedia.orggoogle.com This nucleophilic substitution reaction inverts the stereochemistry if a chiral center were present, although in this case, the benzylic carbon is achiral. The process yields the final product, this compound.

| Step | Reaction Type | Starting Material | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Benzylic Bromination | Methyl 3-methyl-4-nitrobenzoate | N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄, heat | Methyl 3-(bromomethyl)-4-nitrobenzoate |

| 2 | Hydrolysis (Sₙ2) | Methyl 3-(bromomethyl)-4-nitrobenzoate | H₂O, Na₂CO₃ (aq) | This compound |

Asymmetric Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound requires enantioselective methodologies that can establish specific stereocenters. A powerful strategy involves the use of asymmetric reactions on precursors that contain a prochiral functional group, such as an allylic alcohol. The Sharpless asymmetric epoxidation and subsequent regioselective ring-opening of the resulting epoxide are cornerstone reactions in this approach. wikipedia.org

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org This reaction would be applied to a precursor molecule that incorporates both the nitrobenzoate framework and an allylic alcohol moiety.

The reaction employs a catalytic system composed of titanium tetra(isopropoxide) [Ti(OiPr)₄], a chiral ligand in the form of a dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant. organic-chemistry.org The choice of the tartrate enantiomer, either (+)-diethyl tartrate [(+)-DET] or (-)-diethyl tartrate [(-)-DET], dictates the absolute stereochemistry of the resulting epoxide with high predictability. harvard.edu The chiral titanium-tartrate complex coordinates to the allylic alcohol and directs the delivery of the oxygen atom from TBHP to a specific face of the alkene. organic-chemistry.org This results in the formation of a chiral epoxide with a very high enantiomeric excess (ee), often exceeding 90-95%. organicreactions.org The predictability of this reaction makes it an invaluable tool for constructing chiral building blocks for more complex molecules.

| Allylic Alcohol Precursor | Chiral Ligand | Epoxide Product Stereochemistry |

|---|---|---|

| Prochiral Allylic Alcohol Analog | (+)-Diethyl Tartrate [(+)-DET] | (2R, 3R) or (2S, 3S) - Delivers oxygen from one face |

| (-)-Diethyl Tartrate [(-)-DET] | (2S, 3R) or (2R, 3S) - Delivers oxygen from the opposite face |

The chiral epoxides synthesized via the Sharpless epoxidation are versatile intermediates, primarily due to the reactivity of the strained three-membered ring. researchgate.net The regioselective opening of this oxirane ring with various nucleophiles allows for the introduction of diverse functional groups and the creation of a wide array of chiral analogs, such as aminoalcohols or diols. wikipedia.orgresearchgate.net

The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions. libretexts.org

Under basic or neutral conditions , the reaction proceeds via an Sₙ2 mechanism. A strong nucleophile will attack the less sterically hindered carbon of the epoxide, leading to the formation of one specific regioisomer. libretexts.org

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds through a transition state with significant Sₙ1 character. The nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the developing partial positive charge. libretexts.org

This divergent reactivity provides a powerful method for controlling the final structure of the chiral analog. By selecting the appropriate nucleophile and catalyst (acidic or basic), one can selectively synthesize different regioisomers from the same chiral epoxide, each possessing distinct stereocenters.

| Reaction Conditions | Mechanism | Site of Nucleophilic Attack | Example Nucleophile | Product Type |

|---|---|---|---|---|

| Basic/Neutral (e.g., NaN₃, NaCN, R₂NH) | Sₙ2 | Less substituted carbon | Azide (N₃⁻) | Azido-alcohol |

| Acidic (e.g., H₂O/H₂SO₄, ROH/H⁺) | Sₙ1-like | More substituted carbon | Water (H₂O) | Diol |

Iii. Mechanistic Investigations of Chemical Transformations Involving Methyl 3 Hydroxymethyl 4 Nitrobenzoate Scaffolds

Hydrolysis Mechanisms of Methyl Benzoate (B1203000) Esters

The hydrolysis of the methyl ester group in methyl 3-(hydroxymethyl)-4-nitrobenzoate is a pivotal reaction, converting the ester back to a carboxylic acid and methanol (B129727). quora.com This transformation can be catalyzed by either acid or base, with the reaction mechanism and rate being highly dependent on the pH of the solution.

pH Dependence and Catalytic Pathways of Ester Hydrolysis

The rate of hydrolysis for methyl benzoate esters is significantly influenced by pH. The reaction can proceed through neutral, acid-catalyzed, and base-catalyzed (saponification) pathways. However, for most methyl benzoates, the hydroxide (B78521) ion-catalyzed reaction is the predominant pathway in solutions with a pH greater than 5. oieau.fr

Base-Catalyzed Hydrolysis (Saponification): This is typically the most efficient method for ester hydrolysis. psu.edu The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is rapidly deprotonated to form the carboxylate salt, which drives the reaction to completion, making it effectively irreversible. oieau.fr

Acid-Catalyzed Hydrolysis: This reaction is the reverse of the Fischer esterification process. The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and the catalyst is regenerated. This process is reversible, and an equilibrium is established between the reactants and products. quora.com

Studies on various ring-substituted methyl benzoates have shown that in the pH range of 3-10, the hydroxide-catalyzed pathway is the dominant reaction. The contribution from neutral and acid-catalyzed pathways is generally small under these conditions. oieau.fr The rate of hydrolysis is independent of the buffer concentration used to maintain the pH, indicating that the reaction is subject to specific acid or base catalysis rather than general catalysis. oieau.fr

Linear Free Energy Relationships (LFERs) in Hydrolysis Kinetics

Linear Free Energy Relationships (LFERs) provide a quantitative framework for understanding how substituents on an aromatic ring affect reaction rates. The Hammett equation is a cornerstone of LFERs, correlating the logarithm of the rate constant (k) for a substituted reactant with a substituent constant (σ) and a reaction constant (ρ). ic.ac.uk

The Hammett equation is expressed as: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. ic.ac.uk

ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents. ic.ac.uk

For the hydrolysis of methyl benzoates, the Hammett LFER can be used to correlate the relative hydrolysis rates. oieau.fr The presence of the electron-withdrawing nitro group (NO₂) in the para position to the ester group in a related compound like methyl 4-nitrobenzoate (B1230335) significantly accelerates the rate of hydrolysis. This is because the nitro group stabilizes the negatively charged transition state formed during the rate-determining step of hydroxide attack. For instance, at pH 8 and 10°C, the estimated hydrolysis half-life of methyl benzoate is 1.8 years, whereas the presence of a 4-nitro group reduces this to just 0.1 years. oieau.fr

In the case of this compound, both the nitro and hydroxymethyl groups influence the reaction rate. The nitro group at position 4 is strongly electron-withdrawing, which would be expected to increase the rate of hydrolysis. The hydroxymethyl group at position 3 has a less pronounced electronic effect.

Hammett σ Constants for Relevant Substituents

| Substituent | Position | σ Value | Electronic Effect |

|---|---|---|---|

| -NO₂ | meta | +0.71 | Electron-withdrawing |

| -NO₂ | para | +0.78 | Electron-withdrawing |

| -CH₂OH | meta | ~0.00 | Neutral |

| -CH₃ | meta | -0.07 | Electron-donating |

| -OCH₃ | para | -0.27 | Electron-donating |

Reactivity of the Nitro Group in Targeted Transformations

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can be transformed into various other functionalities, most notably amines. numberanalytics.com

Catalytic Denitration Mechanisms in Organic Nitro Compounds

While the reduction of nitro groups is more common, catalytic denitration (replacement of the nitro group with a hydrogen atom) can also be achieved, though it is often more challenging. wikipedia.org This transformation can be accomplished through methods like catalytic hydrogenation over specific catalysts at high temperatures or via radical-mediated reactions. For example, hydrodenitration can be effected using tributyltin hydride in the presence of a radical initiator. wikipedia.org The mechanisms for these reactions typically involve either the transfer of a hydride from the catalyst or a free radical chain process.

Electrochemical Reduction Pathways of Nitro Substituents

The electrochemical reduction of aromatic nitro compounds is a well-studied and efficient method for their conversion, particularly to anilines. acs.org The reduction is a multi-step process involving the transfer of a total of six electrons and six protons to convert the nitro group to an amino group. The reaction proceeds through several intermediates. researchgate.net

The generally accepted pathway for the electrochemical reduction of a nitroarene (ArNO₂) is as follows:

Two-electron reduction: The nitro group is first reduced to a nitroso group (ArNO).

Two-electron reduction: The nitroso group is further reduced to a hydroxylamine (B1172632) (ArNHOH).

Two-electron reduction: Finally, the hydroxylamine is reduced to the corresponding amine (ArNH₂).

The specific products obtained can be controlled by adjusting the reaction conditions, such as the electrode material, pH of the electrolyte, and the applied cell voltage. acs.orgrsc.org For instance, under certain conditions, the hydroxylamine intermediate can be isolated. mdpi.com However, the nitroso intermediate is often more easily reduced than the starting nitro compound, making its isolation challenging. acs.org

Side reactions can also occur. For example, the nucleophilic hydroxylamine intermediate can react with the electrophilic nitroso intermediate to form an azoxybenzene (B3421426) compound (ArN(O)=NAr), which can be further reduced. acs.org

Stepwise Reduction of Aromatic Nitro Compounds

| Step | Reactant | Product | Electrons Transferred |

|---|---|---|---|

| 1 | Ar-NO₂ (Nitroarene) | Ar-NO (Nitrosoarene) | 2e⁻ |

| 2 | Ar-NO (Nitrosoarene) | Ar-NHOH (Hydroxylamine) | 2e⁻ |

| 3 | Ar-NHOH (Hydroxylamine) | Ar-NH₂ (Aniline) | 2e⁻ |

Reactivity of the Hydroxymethyl Moiety

The primary reactivity of the hydroxymethyl group itself involves reactions characteristic of a primary alcohol. These include:

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (-CHO) and further to a carboxylic acid (-COOH) using appropriate oxidizing agents.

Esterification/Etherification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, or with alkyl halides to form ethers.

Substitution: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O), facilitating nucleophilic substitution reactions at the benzylic carbon.

In the context of the this compound scaffold, the strong deactivating effect of the nitro group at the para position significantly reduces the electron density of the aromatic ring, making electrophilic substitution reactions challenging. libretexts.orgmsu.edu Conversely, the electron-withdrawing nature of the nitro and ester groups makes the ring susceptible to nucleophilic aromatic substitution, although this is less common. The reactivity of the hydroxymethyl group is largely independent of these ring effects, allowing for selective transformations at this site under appropriate conditions.

Oxidation Reactions Leading to Carbonyl Derivatives

The primary alcohol moiety of this compound can be readily oxidized to yield its corresponding carbonyl derivative, methyl 3-formyl-4-nitrobenzoate. This transformation represents a crucial step in the synthesis of more complex molecules, where the aldehyde functionality can be used for a variety of subsequent reactions.

This compound → Methyl 3-formyl-4-nitrobenzoate

Table 1: Reactant and Product in the Oxidation of this compound

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| This compound | C₉H₉NO₅ | 211.17 | Reactant |

Mechanistically, the oxidation of benzylic alcohols is a well-studied area of organic chemistry. While specific studies on this compound are not extensively detailed in the literature, the mechanism can be inferred from studies on substituted benzyl (B1604629) alcohols. The reaction typically proceeds via the removal of a hydride ion (H⁻) from the carbon atom bearing the hydroxyl group.

Several reagents can accomplish this transformation, including chromium-based reagents (e.g., PCC, PDC), manganese-based reagents (e.g., KMnO₄, MnO₂), and milder, more selective methods such as Swern or Dess-Martin periodinane oxidation. The presence of strong electron-withdrawing groups, such as the nitro group in the para position and the methyl ester in the meta position, can influence the reaction mechanism and rate. For instance, in a mechanistic study on the oxidation of substituted benzyl alcohols with trichloroisocyanuric acid (TCCA), it was found that substrates with strong electron-withdrawing groups can alter the primary reaction pathway. researchgate.net For these substrates, the mechanism may shift from a direct hydride abstraction to a pathway involving the formation and subsequent decomposition of a benzyl hypochlorite (B82951) intermediate. researchgate.net

Modern, environmentally benign methods utilizing photocatalysis with agents like Eosin Y and molecular oxygen as the oxidant have also been developed for the selective oxidation of benzyl alcohols. organic-chemistry.org These methods often proceed through a hydrogen atom transfer process, generating benzyl radicals that subsequently react with oxygen to form the desired aldehyde. organic-chemistry.org The efficiency of such reactions can be slightly reduced by the presence of electron-withdrawing groups. organic-chemistry.org

Participation in Condensation and Derivatization Reactions

The hydroxymethyl group is a versatile handle for a variety of condensation and derivatization reactions, allowing for the extension of the molecular framework or the modification of its physical and chemical properties.

Derivatization Reactions:

The most common derivatization reaction for the primary alcohol in this compound is esterification . The hydroxyl group can react with a carboxylic acid or its more reactive derivatives (such as an acyl chloride or anhydride) under appropriate catalytic conditions (e.g., acid catalysis) to form a new ester linkage. This is a standard method for protecting the alcohol group or for synthesizing molecules with dual ester functionalities.

Another key derivatization is etherification , such as the Williamson ether synthesis. By first converting the alcohol to its corresponding alkoxide with a strong base (e.g., sodium hydride), it can then react with an alkyl halide to form an ether.

Condensation Reactions:

While the hydroxymethyl group itself does not typically initiate condensation reactions in the classical sense (like an aldol (B89426) condensation), it can participate as the nucleophile in reactions with carbonyl compounds. For example, it can react with aldehydes or ketones to form hemiacetals and, under dehydrating conditions, acetals. The molecule can also be utilized in condensation polymerization if a suitable comonomer with two or more reactive groups is present.

The reactivity in these transformations is influenced by the electronic properties of the nitrobenzoate scaffold. The electron-withdrawing groups increase the acidity of the hydroxyl proton, potentially facilitating its removal in base-mediated reactions.

Table 2: Potential Derivatization and Condensation Reactions

| Reaction Type | Reagent Class | Functional Group Formed | Product Class |

|---|---|---|---|

| Esterification | Carboxylic Acid / Acyl Chloride | Ester (-O-C=O) | Diester |

| Etherification | Alkyl Halide (with base) | Ether (-O-R) | Benzylic Ether |

These reactions highlight the synthetic utility of the this compound scaffold as an intermediate, providing a reactive site for building more complex molecular architectures.

Iv. Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, and coupling constants (J) for the protons in Methyl 3-(hydroxymethyl)-4-nitrobenzoate, are not available.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Analysis

Detailed ¹³C NMR spectral data, including the chemical shifts (δ) for each carbon atom in this compound, have not been found in the searched resources.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The characteristic vibrational frequencies (in cm⁻¹) from an FTIR spectrum of this compound, which would confirm the presence of its functional groups (ester, hydroxyl, nitro, and aromatic ring), are not documented in available sources.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Assignments

Similarly, FT-Raman spectroscopic data, which would provide complementary information on the vibrational modes of the molecule, is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the absorption maxima (λ_max) of this compound in the UV-Vis spectrum, which would describe its electronic transitions, could not be located.

V. Theoretical and Computational Chemistry Studies

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy level indicates a greater tendency to donate electrons. In a molecule like Methyl 3-(hydroxymethyl)-4-nitrobenzoate, the HOMO is expected to be distributed over the electron-rich regions of the molecule, such as the benzene (B151609) ring and the oxygen atoms of the hydroxymethyl and ester groups. The precise energy value and localization would require specific quantum chemical calculations.

Table 1: Key Quantum Chemical Descriptors Derived from FMO Analysis (Note: The following values are conceptual placeholders as specific data for this compound was not available in the searched literature.)

| Parameter | Symbol | Significance | Conceptual Value |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron donating ability | Value unavailable |

| LUMO Energy | ELUMO | Electron accepting ability | Value unavailable |

| Energy Gap | ΔE | Chemical reactivity/stability | Value unavailable |

| Ionization Potential | I ≈ -EHOMO | Energy to remove an electron | Value unavailable |

| Electron Affinity | A ≈ -ELUMO | Energy released when adding an electron | Value unavailable |

| Electronegativity | χ = (I+A)/2 | Power to attract electrons | Value unavailable |

| Chemical Hardness | η = (I-A)/2 | Resistance to change in electron distribution | Value unavailable |

| Chemical Softness | S = 1/η | Measure of polarizability | Value unavailable |

| Electrophilicity Index | ω = μ²/2η | Propensity to accept electrons | Value unavailable |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen and nitrogen. For this compound, the most negative potential is expected to be localized on the oxygen atoms of the nitro group, followed by the oxygen atoms of the ester and hydroxymethyl groups.

Conversely, blue colors denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These positive regions are generally located around hydrogen atoms, particularly the one in the hydroxyl group. The MEP analysis provides a clear, visual guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). This delocalization, also known as hyperconjugation, contributes to the stabilization of the molecule.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization. In this compound, significant hyperconjugative interactions would be expected between the lone pairs of the oxygen atoms (donors) and the antibonding orbitals of the aromatic ring and the nitro group (acceptors). This analysis can quantify the electron delocalization from the ring to the electron-withdrawing nitro and ester groups, providing insight into the molecule's electronic stability and the nature of its substituent effects.

Thermodynamic Parameters and Energetic Considerations

Computational methods can predict various thermodynamic properties of a molecule in the gas phase, providing valuable data where experimental measurements may be unavailable. These parameters are typically calculated using statistical thermodynamics based on the vibrational frequencies and other data obtained from DFT calculations.

Key thermodynamic parameters include:

Zero-point vibrational energy (ZPVE): The energy of the molecule at 0 K due to its vibrational motion.

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

These calculated parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Table 2: Calculated Thermodynamic Parameters (Note: The following values are conceptual placeholders as specific data for this compound was not available in the searched literature.)

| Parameter | Units | Conceptual Value |

|---|---|---|

| Zero-Point Vibrational Energy | kcal/mol | Value unavailable |

| Enthalpy | kcal/mol | Value unavailable |

| Gibbs Free Energy | kcal/mol | Value unavailable |

| Entropy | cal/mol·K | Value unavailable |

| Heat Capacity (Cv) | cal/mol·K | Value unavailable |

Despite a comprehensive search for crystallographic data on the chemical compound this compound, no specific single crystal X-ray diffraction studies for this molecule could be located in the available scientific literature and crystallographic databases.

As a result, the detailed analysis requested for the article, including unit cell parameters, space group assignment, molecular packing, non-covalent interaction analysis (such as hydrogen bonding and pi-stacking), and Hirshfeld surface analysis, cannot be provided. These analyses are entirely dependent on the availability of a solved crystal structure, which does not appear to have been published for this specific compound.

Information on related but structurally distinct compounds, such as Methyl 4-hydroxy-3-nitrobenzoate and Methyl 4-nitrobenzoate (B1230335), is available but is not applicable to the subject of this article. Therefore, to maintain scientific accuracy and strictly adhere to the provided outline focusing solely on this compound, the requested sections on its supramolecular and solid-state chemistry cannot be generated at this time.

Vi. Supramolecular Chemistry and Solid State Investigations

Polymorphism and Crystal Engineering Studies

Extensive searches of scientific literature and crystallographic databases did not yield specific studies on the polymorphism or crystal engineering of Methyl 3-(hydroxymethyl)-4-nitrobenzoate. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Crystal engineering is the design and synthesis of molecular solid-state structures with desired properties, based on an understanding of intermolecular interactions.

While research into the crystal structures and supramolecular chemistry of related nitrobenzoate compounds exists, there is no available information regarding different crystalline forms of this compound or its deliberate use as a building block in the construction of larger, engineered crystalline architectures. Consequently, no data on different polymorphs or co-crystals involving this specific compound can be presented.

Further research would be necessary to investigate whether this compound exhibits polymorphism and to explore its potential in the field of crystal engineering. Such studies would involve systematic crystallization experiments under various conditions and co-crystallization attempts with other molecules to understand its intermolecular interaction preferences and solid-state behavior. Without such dedicated research, a detailed analysis under this topic is not possible.

Vii. Advanced Applications in Organic Synthesis and Materials Research

Role as a Synthetic Intermediate for Complex Molecules

The strategic placement of reactive functional groups on the aromatic ring of methyl 3-(hydroxymethyl)-4-nitrobenzoate makes it a valuable precursor for the synthesis of more complex molecular architectures.

While direct and extensive research on this compound as a precursor for specific pharmaceutical agents is not widely published, the structural motifs present in the molecule are found in various biologically active compounds. Nitroaromatic compounds are crucial intermediates in the synthesis of many pharmaceuticals, often serving as precursors to essential amine functionalities through reduction of the nitro group.

The related compound, 3-methyl-4-nitrobenzoic acid, has been utilized in the synthesis of derivatives with potential antifungal activity. Studies have shown that modifying the carboxylic acid group of 3-methyl-4-nitrobenzoate can lead to compounds with significant activity against various Candida species. This suggests that this compound could similarly serve as a scaffold for developing new therapeutic agents.

Furthermore, derivatives of nitrobenzoic acid are integral to the synthesis of a range of drugs. For instance, the synthesis of the anticancer drug Gefitinib has been explored using a related starting material, methyl 3-hydroxy-4-methoxybenzoate, which undergoes nitration as a key step. This highlights the general importance of substituted nitrobenzoates in the construction of complex pharmaceutical ingredients.

Table 1: Examples of Structurally Related Precursors in Pharmaceutical Synthesis

| Precursor Compound | Therapeutic Area of Resulting Compound |

| 3-Methyl-4-nitrobenzoic acid derivatives | Antifungal |

| Methyl 3-hydroxy-4-methoxybenzoate | Anticancer (Gefitinib synthesis) |

| General Nitroaromatic Compounds | Various (Antibacterials, Antivirals, etc.) |

This table is for illustrative purposes to show the utility of related compound classes.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. The functional groups of this compound provide multiple avenues for its incorporation into heterocyclic systems. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The hydroxymethyl group can be oxidized to an aldehyde, providing a reactive handle for condensation reactions, or it can be converted into a leaving group for substitution reactions.

Participation in Catalytic Organic Transformations

The reactivity of this compound's functional groups allows for its participation in various catalytic organic transformations, which are essential for efficient and selective chemical synthesis.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. While specific organocatalytic applications involving this compound are not prominently documented, the nitro group can play a significant role in such transformations. Nitro groups are known to activate adjacent C-H bonds and participate in reactions like Michael additions. For example, the general class of nitroaromatic compounds can be substrates in organocatalytic reactions where the nitro group acts as an electron-withdrawing group to facilitate nucleophilic attack on the aromatic ring or on a side chain.

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic ring of this compound, while not functionalized with a typical halide or triflate for direct cross-coupling, can be modified for such reactions. For instance, the nitro group can be converted to other functional groups that are amenable to metal catalysis.

More directly, the hydroxymethyl group can be activated or transformed to participate in metal-catalyzed reactions. For example, it could be converted to a benzylic halide, which is a common substrate in a variety of cross-coupling reactions.

Integration in Emerging Materials Science Research

The development of advanced functional materials is a rapidly growing field of research. Polyfunctional molecules like this compound can serve as monomers or key building blocks for the synthesis of novel polymers and functional materials.

The presence of the hydroxymethyl and methyl ester groups allows for potential polymerization through condensation reactions, leading to the formation of polyesters. The nitro group can be used to tune the electronic properties of the resulting material or can be chemically modified post-polymerization to introduce other functionalities. For example, the reduction of the nitro group to an amine would introduce a site for further chemical modification or for influencing the material's properties, such as its ability to interact with other molecules or surfaces.

While specific research on the integration of this compound into materials science is limited, the general utility of nitroaromatic compounds in the synthesis of polymers, dyes, and other functional materials is well-established.

Table 2: Potential Applications in Materials Science based on Functional Groups

| Functional Group | Potential Role in Materials Science |

| Hydroxymethyl Group | Monomer for polyesters, site for grafting |

| Methyl Ester Group | Monomer for polyesters, site for amidation |

| Nitro Group | Tuning electronic properties, precursor to amine functionality |

This table outlines hypothetical applications based on the known reactivity of the compound's functional groups.

Design of Supramolecular Materials Based on Non-Covalent Interactions

The molecular architecture of this compound, featuring a combination of hydrogen-bonding donor and acceptor sites alongside an electron-deficient aromatic ring, makes it a compelling building block for the rational design of supramolecular materials. The precise spatial arrangement of the hydroxymethyl, nitro, and methyl ester functional groups dictates the nature and directionality of non-covalent interactions, enabling the programmed self-assembly of molecules into higher-order structures.

The primary non-covalent forces that govern the supramolecular assembly of this compound are hydrogen bonding and π-π stacking interactions. The hydroxymethyl group (-CH₂OH) is a potent hydrogen bond donor (via the hydroxyl proton) and can also act as a hydrogen bond acceptor (via the hydroxyl oxygen). The nitro group (-NO₂) and the carbonyl oxygen of the methyl ester group (-COOCH₃) function as strong hydrogen bond acceptors. This combination of donors and acceptors allows for the formation of robust and directional hydrogen-bonding networks.

For instance, the hydroxyl group can form strong O-H···O hydrogen bonds with the nitro group of an adjacent molecule or the carbonyl oxygen of the ester functionality. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific synthons formed will depend on the steric and electronic interplay between the different functional groups.

Furthermore, the nitro group, being a strong electron-withdrawing group, renders the benzene (B151609) ring electron-deficient. This electronic characteristic promotes π-π stacking interactions with other aromatic systems. In the solid state, molecules of this compound can arrange in a parallel-displaced or T-shaped manner to maximize these stabilizing interactions, often with centroid-to-centroid distances indicative of significant electronic communication between the aromatic rings.

The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions provides a powerful tool for controlling the crystal packing and, consequently, the macroscopic properties of the resulting material. By understanding and manipulating these non-covalent interactions, it is possible to engineer materials with desired topologies and functions.

Detailed analysis of the crystal structure of related nitrobenzoate derivatives reveals how subtle changes in the substitution pattern can dramatically influence the resulting supramolecular architecture. For example, in isomeric compounds, the competition between different potential hydrogen bond acceptors (such as the nitro group versus the ester carbonyl) can lead to the formation of distinct supramolecular synthons and, therefore, different crystal packing arrangements. While specific crystallographic data for this compound is not extensively reported in publicly accessible research, the foundational principles of supramolecular chemistry allow for the prediction of its self-assembly behavior.

The following table summarizes the potential non-covalent interactions involving this compound that are crucial for the design of supramolecular materials.

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Typical Distance (Å) | Resulting Supramolecular Motif |

| Hydrogen Bond | Hydroxymethyl (-OH) | Nitro (-NO₂) | 2.5 - 3.2 | Chains, sheets, or 3D networks |

| Hydrogen Bond | Hydroxymethyl (-OH) | Ester Carbonyl (C=O) | 2.6 - 3.1 | Dimeric structures or extended chains |

| C-H···O Interaction | Aromatic C-H | Nitro (-NO₂) or Ester Carbonyl (C=O) | 3.0 - 3.8 | Stabilization of larger assemblies, formation of layers |

| π-π Stacking | Benzene Ring (Centroid) | Benzene Ring (Centroid) | 3.3 - 3.8 | Stacked columns or layers, contributing to crystal packing |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(hydroxymethyl)-4-nitrobenzoate, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : Begin with methyl 4-nitrobenzoate as a precursor. Introduce the hydroxymethyl group via bromomethylation (e.g., using N-bromosuccinimide) followed by hydrolysis, as demonstrated in analogous bromomethyl-nitrobenzoate syntheses . Alternatively, Friedel-Crafts alkylation with formaldehyde derivatives may be explored. Monitor reaction progress via TLC and characterize intermediates using to confirm regioselectivity. Optimize nitration conditions (e.g., mixed HNO/HSO) to ensure para-substitution, leveraging the ester group’s meta-directing effect .

Q. What spectroscopic techniques are critical for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer : Use to identify the ester methyl group (~3.9 ppm), hydroxymethyl proton signals (~4.6 ppm), and aromatic protons influenced by the nitro group’s deshielding effect. confirms the carbonyl (168–170 ppm) and nitro-bearing aromatic carbons. IR spectroscopy verifies ester C=O (~1720 cm) and nitro group (~1520 cm) absorption. Conflicting NOE or coupling data can be resolved with 2D techniques (e.g., COSY, HSQC) to assign spatial relationships, as seen in structurally related ethyl 3-hydroxy-4-nitrobenzoate studies .

Advanced Research Questions

Q. How does the steric and electronic environment of the hydroxymethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The hydroxymethyl group’s electron-donating effect activates the aromatic ring toward electrophilic substitution but introduces steric hindrance. Computational modeling (e.g., DFT) can predict transition-state geometries and regioselectivity in reactions like SNAr (nucleophilic aromatic substitution). Compare with bromomethyl analogs (e.g., Methyl 3-(bromomethyl)-4-nitrobenzoate) to evaluate leaving-group effects . Experimental validation via kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) is recommended.

Q. What strategies mitigate nitro group reduction side reactions during functionalization of this compound?

- Methodological Answer : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) to prevent unwanted oxidation or elimination during nitro reduction . Use catalytic hydrogenation (Pd/C, H) or milder agents (e.g., SnCl) to reduce nitro to amine selectively. Monitor reaction progress via HPLC and confirm product integrity using high-resolution mass spectrometry (HRMS), as applied in related 3-amino-nitrobenzoate syntheses .

Q. How can contradictory data on the compound’s stability under acidic or basic conditions be systematically analyzed?

- Methodological Answer : Conduct kinetic stability studies under controlled pH (1–14) and temperature (25–80°C). Use Arrhenius plots to extrapolate degradation rates. Analyze hydrolyzed products (e.g., 3-(hydroxymethyl)-4-nitrobenzoic acid) via LC-MS and compare with reference standards . Cross-reference findings with stability data of structurally similar compounds, such as methyl 4-methoxy-3-nitrobenzoate, to identify trends in ester lability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Reproduce synthesis and purification protocols (e.g., recrystallization solvents, drying methods) to ensure consistency. Validate purity via elemental analysis or integration. Compare experimental spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations) and literature data for analogs like ethyl 3-hydroxy-4-nitrobenzoate . Contradictions may arise from polymorphic forms or residual solvents, which can be identified via X-ray crystallography or TGA .

Experimental Design Considerations

Q. What computational tools are recommended to predict the reactivity and electronic properties of this compound?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO). These tools predict sites for electrophilic/nucleophilic attack and charge distribution, critical for designing derivatives. Compare results with experimental Hammett substituent constants (σ) for nitro and hydroxymethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.